Boc-3,4-difluoro-D-phenylalanine
Overview
Description
Boc-3,4-difluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and makes it useful in various chemical and biological applications .
Mechanism of Action
Target of Action
Boc-3,4-difluoro-D-phenylalanine, also known as BOC-d-3,4-Difluorophenylalanine, is primarily used in the discovery of pyrrolopyrimidine inhibitors of Akt . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Result of Action
The primary result of the action of this compound, through its potential inhibition of Akt, would be a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This makes it a compound of interest in the development of antitumor agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,4-difluoro-D-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4-difluoro-D-phenylalanine.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 3,4-difluoro-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Boc-3,4-difluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields 3,4-difluoro-D-phenylalanine.
Scientific Research Applications
Boc-3,4-difluoro-D-phenylalanine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Boc-3,4-difluoro-L-phenylalanine: The L-enantiomer of the compound, which has different biological properties due to its stereochemistry.
Boc-3-fluoro-D-phenylalanine: A similar compound with a single fluorine atom at the 3 position.
Boc-4-fluoro-D-phenylalanine: A similar compound with a single fluorine atom at the 4 position.
Uniqueness
Boc-3,4-difluoro-D-phenylalanine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to mono-fluorinated analogs. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets .
Properties
IUPAC Name |
(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOPVHXASZUDE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371196 | |
Record name | Boc-3,4-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205445-51-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4-difluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205445-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-3,4-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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